molecular formula C7H6N2O2S B1354630 3-Nitrobenzene-1-carbothioamide CAS No. 70102-34-0

3-Nitrobenzene-1-carbothioamide

Cat. No. B1354630
CAS RN: 70102-34-0
M. Wt: 182.2 g/mol
InChI Key: HDQCHDWHHGEXQE-UHFFFAOYSA-N
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Patent
US05614520

Procedure details

730 mg of 3-Nitrothiobenzamide was dissolved in 5 ml of ethanol, 725 mg of ethyl 2-chloroacetoacetate was added to the solution, and the mixture was heated under reflux for 18 hours. After the reaction mixture was cooled, the precipitated crystal was collected by filtration and recrystallized from a mixed solvent consisting of 10 ml of ethanol and 5 ml of ethyl acetate. 800 mg out of 898 mg of the resulting crystal was suspended in 10 ml of ethanol, 10 ml of an aqueous 1N sodium hydroxide solution was added to the suspension, and the mixture was heated at 70° C. for 2 hours. After the completion of the reaction, ethanol was removed by distillation, and the residue was neutralized with 1N hydrochloric acid. The precipitated crystal was collected by filtration and recrystallized from an aqueous 50% ethanol solution to give 560 mg of 4-methyl-2-(3-nitrophenyl)-5-thiazolecarboxylic acid (yield: 59%).
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([NH2:9])=[S:8])([O-:3])=[O:2].Cl[CH:14]([C:20]([CH3:22])=O)[C:15]([O:17]CC)=[O:16]>C(O)C>[CH3:22][C:20]1[N:9]=[C:7]([C:6]2[CH:10]=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[S:8][C:14]=1[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
730 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=S)N)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
725 mg
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixed solvent
ADDITION
Type
ADDITION
Details
10 ml of an aqueous 1N sodium hydroxide solution was added to the suspension
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction, ethanol
CUSTOM
Type
CUSTOM
Details
was removed by distillation
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from an aqueous 50% ethanol solution

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.